2'-Chloro-3-(3-fluorophenyl)propiophenone

Description

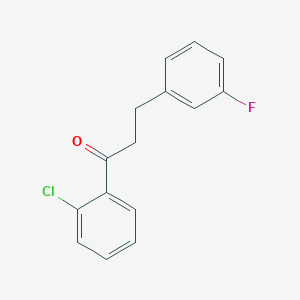

2'-Chloro-3-(3-fluorophenyl)propiophenone is a halogenated aromatic ketone with the molecular formula C₁₅H₁₂ClFO and a molecular weight of 262.71 g/mol . The compound features a propiophenone backbone substituted with a chlorine atom at the 2'-position of the phenyl ring and a 3-fluorophenyl group at the 3-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJXBWKVBWJSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644538 | |

| Record name | 1-(2-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-32-3 | |

| Record name | 1-(2-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-fluorobenzoyl chloride with 2-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

2’-Chloro-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Halogen Substitution Effects

2'-Chloro-3-(4-fluorophenyl)propiophenone

- Molecular Formula : C₁₅H₁₂ClFO

- Molecular Weight : 262.71 g/mol

- Key Difference : The fluorine atom is at the para position of the phenyl ring instead of the meta position.

4'-Chloro-3-(3-fluorophenyl)propiophenone

- Molecular Formula : C₁₅H₁₂ClFO

- Molecular Weight : 262.71 g/mol

- Key Difference : The chlorine atom is at the 4' position of the phenyl ring instead of the 2' position.

- Implications : The 4'-chloro substitution could influence steric interactions in coordination chemistry or binding to biological targets due to its axial orientation.

Substituted Phenyl Group Variants

2'-Chloro-3-(3-methylphenyl)propiophenone

- Molecular Formula : C₁₆H₁₅ClO

- Molecular Weight : 258.74 g/mol

- Key Difference : A methyl group replaces the fluorine atom at the 3-position of the phenyl ring.

- Implications : The methyl group introduces steric bulk and electron-donating effects, which may reduce electrophilic reactivity compared to the fluorinated analogue.

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

Functionalized Propiophenone Derivatives

2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone

Data Table: Structural and Physicochemical Comparison

Biological Activity

2'-Chloro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by a propiophenone backbone with halogen substituents, is being explored for its applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , which indicates the presence of a chlorine atom at the 2' position and a fluorine atom on the phenyl ring. The structural features contribute to its unique electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents may enhance binding affinity and selectivity, leading to modulation of various cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling and responses.

- DNA Interaction : Potential interactions with DNA may affect gene expression and cellular functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The presence of halogens is known to enhance the lipophilicity of compounds, facilitating membrane penetration and increasing efficacy against microbial targets.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Candida albicans | Low activity |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cell cycle progression.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15 | |

| HeLa (cervical cancer) | 10 | |

| A549 (lung cancer) | 12 |

Case Studies

A recent study focused on the synthesis and biological evaluation of this compound demonstrated promising results in both antimicrobial and anticancer assays. The study highlighted the compound's ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Study Highlights:

- Synthesis Method : The compound was synthesized via a Friedel-Crafts acylation reaction.

- Biological Testing : Conducted using standard protocols for antimicrobial susceptibility testing and cytotoxicity assays.

- Results : Showed significant inhibition against selected pathogens and marked cytotoxicity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.